Gapromidine
Overview
Description
Gapromidine is a chemical compound that belongs to the family of imidazolines. It is a synthetic compound that has been used in scientific research for its unique properties. Gapromidine has been studied for its potential applications in the fields of medicine and biology.
Scientific Research Applications
Pain Research : Gapromidine plays a crucial role in translational pain research, focusing on the study of pain as a system-based integral response, including psychosocial comorbidities (Mao, 2012).
Clinical Research for Pain Treatment : It is also used in clinical research for treating pain (Chambers, 2018).
Personalized Therapeutics (Theragnostics) : In the field of theragnostics, which merges therapeutic and diagnostic medicine, Gapromidine is used to provide individualized pharmacotherapy (Ozdemir et al., 2007).
Treatment in Cardiopulmonary Resuscitation and Emergency Cardiovascular Care : Gapromidine is identified as a potential treatment in cardiopulmonary resuscitation and emergency cardiovascular care (Gazmuri et al., 2007).
Genomic Association and Prediction : While not directly linked to Gapromidine, related research in genomic association and prediction, such as the GAPIT Version 3, shows the evolving landscape of drug discovery and the potential for future applications (Wang & Zhang, 2020).
Other Areas of Cancer Research : Gapromidine is also relevant in broader areas of cancer research, which encompass molecular mechanisms, diagnostic markers, and the preclinical testing of novel therapeutic approaches (Resnicoff, 2002).
properties
IUPAC Name |
2-[3-(1H-imidazol-5-yl)propyl]-1-[2-(pyridin-2-ylamino)ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c15-14(19-7-3-4-12-10-16-11-21-12)20-9-8-18-13-5-1-2-6-17-13/h1-2,5-6,10-11H,3-4,7-9H2,(H,16,21)(H,17,18)(H3,15,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAZSAGOPXLSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCNC(=NCCCC2=CN=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147725 | |
Record name | Gapromidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gapromidine | |
CAS RN |
106686-40-2 | |
Record name | Gapromidine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106686402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gapromidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80147725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GAPROMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4O62614HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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